Product packaging for (2S)-Tetrahydrofuran-2-ethanol(Cat. No.:)

(2S)-Tetrahydrofuran-2-ethanol

Cat. No.: B12855330
M. Wt: 116.16 g/mol
InChI Key: FCAJYRVEBULFKS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Tetrahydrofuran-2-ethanol is a valuable chiral building block in organic synthesis and medicinal chemistry. Its structure, featuring a tetrahydrofuran ring and a primary alcohol functional group, makes it a versatile precursor for constructing complex molecules. This compound is particularly useful in the synthesis of chiral ligands for catalysis and as an intermediate for active pharmaceutical ingredients (APIs). The tetrahydrofuran moiety is a common structural feature in many natural products and bioactive molecules, and the chiral (2S) center allows for the stereoselective synthesis of target compounds. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B12855330 (2S)-Tetrahydrofuran-2-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-[(2S)-oxolan-2-yl]ethanol

InChI

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m0/s1

InChI Key

FCAJYRVEBULFKS-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](OC1)CCO

Canonical SMILES

C1CC(OC1)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2s Tetrahydrofuran 2 Ethanol and Chiral Tetrahydrofuran Derivatives

Enantioselective Synthesis Strategies

Stereoselective Reductive Approaches from Chiral Precursors

The use of chiral starting materials provides a reliable pathway to enantiomerically pure products by leveraging the inherent stereochemistry of the precursor. Reductive transformations of chiral lactones and their derivatives are a common strategy for accessing chiral tetrahydrofuran (B95107) rings.

(S)-2-tetrahydrofuranone, also known as (S)-γ-butyrolactone, is a readily available chiral building block for the synthesis of (2S)-Tetrahydrofuran-2-ethanol. The synthetic challenge lies in the selective reduction of the lactone's carbonyl group without cleaving the tetrahydrofuran ring. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) typically lead to the complete reduction of the lactone, resulting in the formation of the achiral 1,4-pentanediol (B150768) through ring opening.

To achieve the desired transformation to this compound, more controlled reducing conditions are necessary. One potential approach involves the partial reduction of the lactone to the corresponding lactol (hemiacetal) using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. The resulting lactol can then be subjected to further transformations to yield the final product. Alternatively, specific borane (B79455) complexes or catalytic hydrogenation under carefully controlled conditions can be employed to favor the formation of the desired hydroxyethyl-substituted tetrahydrofuran. The choice of reagent and reaction conditions is critical to prevent over-reduction and preserve the chiral integrity of the tetrahydrofuran ring.

A more complex yet versatile approach involves the reduction of chiral lactone carboxylic acids. Research has shown that the direct, one-step reduction of these substrates can be challenging. For instance, the treatment of chiral 2-alkyl-2-hydroxyglutaric acid γ-lactones with borane dimethyl sulfide (B99878) (BH₃·Me₂S) results in a non-selective reaction, yielding a mixture of the desired 2-hydroxymethyl-tetrahydrofuran derivative and the corresponding 1,2,5-triol from complete reduction. ic.ac.ukuni-saarland.de For methyl-substituted lactone acid, this direct reduction provided the target tetrahydrofuran alcohol and the triol in a 1:1 ratio, with a combined yield of 77%. ic.ac.ukuni-saarland.de

EntryStarting Lactone Acid (Substituent R)MethodProduct(s)Combined Yield (%)
1MethylDirect Reduction (BH₃·Me₂S)THF-alcohol and Triol (1:1)77
2BenzyloxyethylDirect Reduction (BH₃·Me₂S)THF-alcohol and Triol (1:1.4)90
3MethylProtection-Reduction-DeprotectionTarget THF-alcohol48 (overall)
4EthylProtection-Reduction-DeprotectionTarget THF-alcohol57 (overall)

Table 1: Comparison of reduction methods for chiral lactone carboxylic acids. ic.ac.ukuni-saarland.de

Asymmetric Organometallic Additions

Asymmetric organometallic additions represent a powerful tool for the construction of chiral centers. The use of chiral ligands to control the stereochemical outcome of these reactions has been extensively studied.

While not a direct route to the primary alcohol this compound, ligand-promoted asymmetric Grignard reactions provide an elegant and highly enantioselective method for synthesizing chiral 2,2-disubstituted tetrahydrofurans, which are valuable derivatives. This methodology typically generates chiral tertiary alcohols by creating a quaternary stereocenter. nih.gov

The process involves the asymmetric addition of a Grignard reagent to a ketone precursor in the presence of a chiral ligand. A particularly effective class of ligands is derived from trans-1,2-diaminocyclohexane (DACH). nih.gov A notable application of this is the reaction of Grignard reagents with γ-chlorobutyrophenones. The initial step is a highly enantioselective addition to the ketone, promoted by a chiral DACH-derived tridentate ligand, to form a chiral tertiary alcohol. This intermediate then undergoes a subsequent base-promoted intramolecular cyclization (an Sₙ2 reaction) to form the 2,2-disubstituted tetrahydrofuran ring with complete retention of the newly formed stereocenter. nih.gov This two-step, one-pot sequence allows for the synthesis of compounds like gossonorol and provides formal syntheses of boivinianin B and yingzhaosu C. nih.gov

EntryKetone SubstrateGrignard ReagentLigandYield (%)Enantiomeric Excess (% ee)
14-chloro-1-phenylbutan-1-oneMeMgBr(R,R)-L18592
24-chloro-1-phenylbutan-1-oneEtMgBr(R,R)-L18391
34-chloro-1-(4-methoxyphenyl)butan-1-oneMeMgBr(R,R)-L18296
44-chloro-1-(naphthalen-2-yl)butan-1-oneMeMgBr(R,R)-L18693

Table 2: Enantioselective synthesis of 2,2-disubstituted THFs via asymmetric Grignard reaction followed by cyclization. nih.govresearchgate.net

Transition Metal-Catalyzed Asymmetric Cyclization and Functionalization

Transition metal catalysis offers a diverse and powerful platform for the asymmetric synthesis of heterocyclic compounds. These methods include cyclization reactions of acyclic precursors and the direct functionalization of the tetrahydrofuran ring.

Rhodium (Rh) Catalysis: A significant advancement in this area is the dirhodium-catalyzed asymmetric C-H activation of tetrahydrofuran itself. Using a chiral catalyst, dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄), rhodium carbenoids derived from methyl aryldiazoacetates can insert into the C-H bond at the 2-position of THF with high regioselectivity, diastereoselectivity, and enantioselectivity. nih.govresearchgate.net This intermolecular C-H insertion provides direct access to 2-substituted chiral tetrahydrofurans. The reaction demonstrates remarkable chemoselectivity, favoring insertion into THF even when a large excess of a hydrocarbon solvent like hexane (B92381) is used. nih.gov Running the reaction in hexane with only two equivalents of tetrahydrofuran improved the enantioselectivity for the formation of methyl 2-(4-bromophenyl)-2-(tetrahydrofuran-2-yl)acetate to 97% ee. nih.gov

EntryDiazoacetate (Aryl Group)SolventYield (%)Enantiomeric Excess (% ee)
1p-BromophenylDichloromethane8090
2p-MethoxyphenylDichloromethane7592
3p-NitrophenylDichloromethane8194
4p-BromophenylHexane7997

Table 3: Rh₂(S-DOSP)₄-catalyzed asymmetric C-H activation of tetrahydrofuran. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for various asymmetric transformations to produce chiral tetrahydrofurans. One such method is the palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with ketenes. nih.gov Another powerful strategy involves the asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand, to produce functionalized chiral THF acetals with high enantio- and diastereoselectivity. researchgate.netrsc.org

Furthermore, a stereoselective synthesis of substituted tetrahydrofurans has been developed via Pd-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides. This transformation affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios (up to >20:1). nih.gov The reaction proceeds through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, forming both a C-C and a C-O bond in a single cascade. nih.gov

RuO₄-Catalyzed Oxidative Cyclization of Dienes

The ruthenium tetroxide (RuO₄)-catalyzed oxidative cyclization of 1,5-dienes represents a potent method for the diastereoselective synthesis of 2,5-disubstituted tetrahydrofuran-diols (THF-diols). nih.govresearchgate.netresearchgate.net This transformation is particularly valuable as it can generate up to four stereocenters with controlled relative stereochemistry in a single step. nih.gov The reaction is believed to proceed through the initial formation of a ruthenium(VI) diester upon addition of RuO₄ to one of the double bonds. This intermediate then undergoes cyclization with the participation of the second double bond to form the tetrahydrofuran ring. researchgate.net

The process typically employs a catalytic amount of a ruthenium precursor, such as RuO₂·2H₂O or RuCl₃, and a stoichiometric co-oxidant, most commonly sodium periodate (B1199274) (NaIO₄), in a biphasic solvent system. researchgate.net Studies have shown that the co-oxidant plays a crucial role not only in regenerating the active RuO₄ catalyst but also in the cyclization and product-release steps. nih.govresearchgate.net Density functional theory (DFT) simulations have suggested a catalytic cycle involving NaIO₄-complexed Ru(VI) species, which are critical for the efficient formation and release of the THF-diol product. nih.govresearchgate.net

An improved procedure for this reaction utilizes a solvent system of ethyl acetate (B1210297), acetone, and water, which offers higher stereospecificity and simpler work-up compared to earlier methods using carbon tetrachloride and acetonitrile (B52724). researchgate.net The regioselectivity of the cyclization can be influenced by the electronic properties of the diene; for instance, in dienes with an electron-withdrawing group on one of the double bonds, the oxidation is preferentially initiated at the more electron-rich alkene. nih.govresearchgate.net

ParameterCondition/ObservationSignificance
Catalyst SystemCatalytic RuO₄ with NaIO₄ as co-oxidantEfficiently generates THF-diols from 1,5-dienes. nih.govresearchgate.netresearchgate.net
StereoselectivityProceeds via syn oxygen addition to both double bonds, leading to cis-tetrahydrofuran products with high stereospecificity.Allows for the controlled formation of multiple stereocenters in a single reaction. researchgate.net
Improved ProcedureSolvent system of AcOEt/(CH₃)₂CO/H₂O (2:1:1, v/v/v) with 0.05 equiv. of RuO₂·2H₂O.Offers higher stereospecificity, greater material recovery (~90%), and simpler work-up. researchgate.net
RegioselectivityOxidative cyclization is initiated at the more electron-rich double bond in asymmetric dienes.Predictable outcomes for the synthesis of complex, functionalized tetrahydrofurans. nih.govresearchgate.net
Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. dalalinstitute.comwikipedia.orgresearchgate.net These chiral epoxy alcohols are versatile intermediates that can be converted into a wide range of compounds, including chiral tetrahydrofuran derivatives. wikipedia.orgnih.govresearchgate.net The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comresearchgate.net

The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide, allowing for predictable and controlled access to either enantiomer of the product. harvard.edu The reaction is known for its broad substrate scope and high enantioselectivity, often exceeding 90% enantiomeric excess (ee). harvard.edu The presence of 3Å or 4Å molecular sieves is often necessary to ensure the efficiency of the catalytic system. harvard.edu

The synthetic utility of SAE in the context of tetrahydrofuran synthesis lies in the subsequent transformations of the chiral epoxy alcohol. For instance, intramolecular nucleophilic attack of a suitably positioned hydroxyl group on the epoxide ring can lead to the formation of a chiral tetrahydrofuran ring system. This approach has been successfully applied to the total synthesis of numerous natural products containing the tetrahydrofuran motif. wikipedia.orgresearchgate.net

ComponentFunctionKey Features
Titanium tetra(isopropoxide)Lewis acidic metal centerForms the active catalyst complex. dalalinstitute.comresearchgate.net
Chiral Diethyl Tartrate (DET)Chiral ligandControls the enantioselectivity of the epoxidation. dalalinstitute.comresearchgate.net
tert-Butyl Hydroperoxide (TBHP)Oxidizing agentProvides the oxygen atom for the epoxide ring. dalalinstitute.comresearchgate.net
Allylic AlcoholSubstrateThe directing group for the epoxidation. dalalinstitute.comwikipedia.org
Palladium-Catalyzed Asymmetric Allylic C–H Amination (referencing THF as a solvent for related chiral syntheses)

Palladium-catalyzed asymmetric allylic C–H amination has emerged as a powerful tool for the synthesis of chiral nitrogen-containing molecules. While not a direct method for the synthesis of this compound, the use of tetrahydrofuran (THF) as a solvent is noteworthy in related palladium-catalyzed chiral syntheses. THF is a versatile and widely used solvent in organometallic chemistry due to its ability to dissolve a broad range of organic compounds and its coordinating properties, which can influence the reactivity and selectivity of catalytic systems.

In the context of palladium-catalyzed allylic substitution reactions, THF can play a crucial role in maintaining the solubility of the catalyst and reagents, thereby ensuring a homogeneous reaction mixture. For instance, in certain palladium-catalyzed polymerizations of vinyl aziridines, a mixed solvent system of acetonitrile and THF was found to be optimal for achieving high regioselectivity and controlled polymer molar mass. The solubility of the resulting polymer was also noted to be poor in THF alone, necessitating the use of co-solvents for characterization.

Furthermore, the choice of solvent can impact the aggregation state and, consequently, the catalytic activity and selectivity of chiral catalysts. The ability of THF to act as a ligand for the palladium center can modulate the electronic and steric environment of the catalyst, which in turn can influence the enantioselectivity of the transformation. Therefore, while not a direct synthetic route to the target compound, the role of THF as a key solvent in related palladium-catalyzed asymmetric reactions highlights its importance in the broader field of chiral synthesis.

Gold-Catalyzed Intramolecular Hydroalkoxylation (for general oxygen heterocycles)

Gold(I) catalysis has become a powerful tool for the synthesis of oxygen-containing heterocycles, including substituted tetrahydrofurans. The intramolecular hydroalkoxylation of allenes and alkenes offers a direct and atom-economical route to these valuable structures. This methodology is particularly attractive for the synthesis of chiral tetrahydrofurans due to the development of highly efficient and selective chiral gold(I) catalysts.

One notable advancement is the use of a chiral binaphthyl-based gold(I) ligand with a remote amide group. This amide functionality can participate in the catalytic cycle through hydrogen bonding with the incoming hydroxyl group of the substrate, leading to an acceleration of the cyclization reaction for one of the prochiral faces of the allene. This "cooperative catalysis" results in exceptional enantioselectivity and allows for very low catalyst loadings, as low as 100 ppm.

The gold(I)-catalyzed intramolecular hydroalkoxylation of 4-allen-1-ols proceeds under mild conditions to afford the corresponding tetrahydrofuran derivatives in nearly quantitative yields and with very high enantiomeric excesses. A key advantage of this method is its high efficiency and facial selectivity, which is maintained even with chiral substrates, making it a versatile tool for the synthesis of complex molecules containing the tetrahydrofuran core.

Chiral Aggregate-Mediated Synthesis

A more recent and innovative approach to asymmetric synthesis involves the use of chiral aggregates. researchgate.net This strategy moves beyond traditional homogeneous and heterogeneous catalysis by leveraging the formation of supramolecular chiral assemblies to control the stereochemical outcome of a reaction. The formation of these aggregates can be induced by changes in solvent composition or the concentration of the chiral ligand. researchgate.net

In the context of synthesizing chiral molecules, the use of tetrahydrofuran (THF) as a co-solvent has been shown to be crucial in promoting the formation of chiral aggregates. For example, in the catalytic asymmetric dihydroxylation of olefins, the enantiomeric ratio of the product can be significantly enhanced by simply altering the ratio of THF and water in the solvent system. researchgate.net This change in solvent polarity is believed to drive the aggregation of the chiral ligands, creating a highly organized chiral environment that directs the approach of the substrate.

This method of asymmetric induction via chiral aggregates offers a new paradigm for controlling enantioselectivity. The ability to modulate and even reverse the chirality of the product by adjusting the reaction conditions that favor aggregation highlights the potential of this strategy. researchgate.net While still an emerging field, chiral aggregate-mediated synthesis holds promise for the development of highly selective transformations for the production of chiral tetrahydrofuran derivatives and other valuable enantiopure compounds. researchgate.net

Industrial-Scale Preparation Methods for this compound

The industrial production of chiral compounds like this compound requires processes that are not only efficient and selective but also economically viable and scalable. Catalytic hydrogenation is a key technology in this regard.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a fundamental process in the chemical industry for the production of a wide variety of chemicals, including tetrahydrofuran and its derivatives. solventis.netmdpi.com The synthesis of these compounds often starts from biomass-derived platform molecules such as furfural (B47365). mdpi.combham.ac.ukmdpi.com Furfural can be catalytically hydrogenated to produce a range of valuable products, including furfuryl alcohol, 2-methylfuran (B129897), and tetrahydrofurfuryl alcohol, which is structurally related to this compound. bham.ac.ukmdpi.com

The industrial synthesis of tetrahydrofuran itself can be achieved through the catalytic hydrogenation of furan (B31954). solventis.net For the production of substituted tetrahydrofurans, a common strategy involves the hydrogenation of the corresponding furan derivative. For example, 2-methyltetrahydrofuran (B130290) is commercially produced by the catalytic hydrogenation of furfural. mdpi.comwikipedia.org This process typically involves a two-step sequence where furfural is first converted to 2-methylfuran, which is then further hydrogenated to 2-methyltetrahydrofuran. mdpi.com

A plausible industrial route to this compound would involve the catalytic hydrogenation of a suitable chiral furan-based precursor. The choice of catalyst is critical for achieving high conversion and selectivity. A variety of metal catalysts, including those based on nickel, palladium, platinum, and ruthenium, have been investigated for the hydrogenation of furan rings. mdpi.com For industrial applications, sponge nickel catalysts, such as Raney nickel, have been historically used. solventis.net The selectivity of the hydrogenation can be tuned by the choice of metal, the support material (e.g., alumina, silica, activated carbon), and the reaction conditions (temperature, pressure, solvent). mdpi.com To achieve the desired (2S) stereochemistry, an asymmetric hydrogenation approach using a chiral catalyst or the hydrogenation of an enantiomerically pure starting material would be necessary.

Starting MaterialCatalyst TypeProductKey Considerations
FurfuralNi, Pd, Cu, Ru on supports like Al₂O₃, SiO₂, carbon2-Methylfuran, Tetrahydrofurfuryl alcohol, 2-MethyltetrahydrofuranCatalyst and reaction conditions determine product selectivity. mdpi.com
FuranSponge nickel (e.g., Raney nickel)TetrahydrofuranA well-established industrial process. solventis.net
Chiral Furan PrecursorChiral metal catalysts (e.g., Rh, Ru with chiral ligands) or standard hydrogenation catalystsThis compoundRequires either an asymmetric hydrogenation step or an enantiopure starting material.

Novel Synthetic Routes to Oxygenated Tetrahydrofuran Motifs

The synthesis of chiral oxygenated tetrahydrofurans, a core structural motif in many biologically active natural products, remains an area of intensive research. Modern synthetic chemistry has moved beyond classical methods to develop more efficient, stereoselective, and sustainable routes. These novel methodologies often employ sophisticated catalytic systems and innovative reaction cascades to construct the tetrahydrofuran ring with high levels of control over stereochemistry. Key strategies that have emerged include visible-light-mediated cyclizations, transition-metal-catalyzed reactions, and organocatalyzed cycloetherifications.

One innovative approach involves the use of visible-light photoredox catalysis. This method allows for the deoxygenative, intramolecular cyclization of modified tartrate derivatives, which are readily available chiral starting materials. In this process, a monoallylated/propargylated diol is activated by converting one hydroxyl group into an ethyl oxalate (B1200264) or a recyclable 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. Under visible-light irradiation, an alkyl radical is generated, which then undergoes a 5-exo-trig cyclization to form the desired chiral tetrahydrofuran derivative. This sustainable, halogen-free activation method provides an efficient route to these important chiral building blocks.

Table 1: Visible-Light-Mediated Deoxygenative Cyclization for Tetrahydrofuran Synthesis

Substrate Activation GroupReaction ConditionsConversion TimeProduct Yield
3,5-bis(trifluoromethyl)benzoateBatch SetupNot SpecifiedVariable
Ethyl OxalateFlow Setup (Microreactor)28 hours73%

Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization represents another powerful strategy for constructing functionalized chiral tetrahydrofuran rings. This method utilizes O-alkynones as substrates and a P-chiral bisphosphine ligand (DI-BIDIME) with triethylsilane as the reducing agent. The reaction is highly efficient, achieving high yields and excellent stereoselectivity for a broad scope of substrates, producing tetrahydrofurans with chiral tertiary allylic alcohols. The practicality of this method is demonstrated by its successful scale-up to the gram scale without any loss of enantioselectivity.

Prins cyclization, a classic acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has been refined into a highly regioselective method for synthesizing substituted tetrahydrofurans. The use of catalytic amounts of triflic acid (TfOH) allows the reaction to proceed regioselectively at the internal alkene carbon, favoring the formation of the five-membered tetrahydrofuran ring over the more common six-membered tetrahydropyran (B127337) ring. This metal-free protocol is an attractive feature for applications in medicinal chemistry and natural product synthesis.

Organocatalysis has also provided straightforward routes to chiral tetrahydrofurans. Bifunctional organocatalysts, such as those based on cinchona-alkaloid-thiourea, enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. This approach offers excellent enantioselectivities even with low catalyst loadings at ambient temperatures, making it a highly practical method for synthesizing chiral tetrahydrofuran rings.

Further diversifying the synthetic toolkit, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed. This process provides efficient access to a variety of biologically significant 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). The resulting diastereoisomers are readily separable, and the products can be further transformed into valuable chiral amines.

Table 2: Summary of Novel Synthetic Methodologies for Chiral Tetrahydrofurans

MethodologyCatalyst/ReagentSubstrate TypeKey FeaturesReference
Visible-Light Deoxygenative CyclizationPhotoredox CatalystModified Tartrate DerivativesSustainable, halogen-free, good yields
Asymmetric Reductive CyclizationNickel / P-chiral ligand (DI-BIDIME)O-alkynonesHigh yields (>99%), excellent stereoselectivity (>99:1 er)
Prins CyclizationTriflic Acid (TfOH)Homoallylic AlcoholsMetal-free, regioselective for 5-membered ring
Asymmetric CycloetherificationCinchona-alkaloid-thioureaε-hydroxy-α,β-unsaturated ketonesOrganocatalytic, excellent enantioselectivity
Sequential Henry Reaction/IodocyclizationCopper Catalystγ,δ-unsaturated alcoholsOne-pot, high yields, up to 97% ee

These advanced methodologies highlight the progress in synthetic organic chemistry toward the efficient and selective production of complex chiral molecules like this compound and its derivatives.

Chemical Reactivity and Derivatization of 2s Tetrahydrofuran 2 Ethanol

Transformations of the Hydroxyl Functionality

The primary alcohol in (2S)-Tetrahydrofuran-2-ethanol is amenable to a variety of transformations typical of hydroxyl groups, including oxidation and nucleophilic substitution.

Selective Oxidation to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to furnish either the corresponding aldehyde, (2S)-tetrahydrofuran-2-carbaldehyde, or the carboxylic acid, (2S)-tetrahydrofuran-2-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed. organic-chemistry.orgchemguide.co.uk

For the partial oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. chemguide.co.uk Additionally, controlled oxidation systems like those employing 2-azaadamantane-N-oxyl (AZADO) or 9-azanoradamantane-N-oxyl (nor-AZADO) with a co-catalyst in a non-acidic solvent can provide the aldehyde with high selectivity. libretexts.org The strategy involves careful control of the reaction to allow for the isolation of the aldehyde, which can be achieved by distilling it off as it forms. organic-chemistry.org

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are necessary. pharmacy180.comlibretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium dichromate (Na₂Cr₂O₇) in an acidic medium. organic-chemistry.orgacs.orgbohrium.com In these reactions, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. pharmacy180.comlibretexts.org A sustainable and selective method for the oxidation of a similar substrate, tetrahydrofuran-2,5-dimethanol, to the corresponding dicarboxylic acid has been demonstrated using gold nanoparticles supported on hydrotalcite in water with air as the oxidant. nih.gov This suggests that similar catalytic aerobic oxidation could be applied to this compound. The reaction proceeds through the aldehyde, which is rapidly converted to the carboxylic acid under these conditions. nih.gov

Target ProductClass of ReagentSpecific ExamplesTypical Conditions
(2S)-Tetrahydrofuran-2-carbaldehydeMild Oxidizing AgentsPyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), TEMPO-based systems (e.g., with (MeObpy)CuOTf and ABNO)Anhydrous conditions, often in chlorinated solvents like CH₂Cl₂; ambient temperature.
(2S)-Tetrahydrofuran-2-carboxylic acidStrong Oxidizing AgentsPotassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), Sodium dichromate (Na₂Cr₂O₇/H₂SO₄), Gold nanoparticles on support (e.g., Au/HT)Aqueous acidic or basic conditions, often with heating (reflux); aerobic oxidation with catalyst.
Table 1: Selective Oxidation Reagents for this compound.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻), which makes direct nucleophilic substitution challenging. acs.org Therefore, for nucleophilic substitution to occur at the primary carbon of this compound, the hydroxyl group must first be converted into a good leaving group. acs.org This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.

When treated with strong hydrogen halides (HX, where X = Cl, Br, I), the alcohol is protonated to form an oxonium ion, which then has a good leaving group (water). nih.gov The halide ion can then act as a nucleophile, displacing the water molecule in an Sₙ2 reaction to form the corresponding (2S)-2-(halomethyl)tetrahydrofuran. nih.gov The reactivity of the hydrogen halides follows the order HI > HBr > HCl. nih.gov

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, and the resulting (2S)-2-((tosyloxy)methyl)tetrahydrofuran or (2S)-2-((mesyloxy)methyl)tetrahydrofuran can readily undergo Sₙ2 reactions with a wide variety of nucleophiles. This two-step process allows for the introduction of diverse functionalities.

Activation MethodIntermediateNucleophile (Nu⁻)ProductMechanism
Strong Acid (e.g., HBr)(2S)-2-(hydroxymethyloxonium)tetrahydrofuranBr⁻(2S)-2-(bromomethyl)tetrahydrofuranSₙ2
Tosyl Chloride (TsCl)/Pyridine(2S)-2-((tosyloxy)methyl)tetrahydrofuranCN⁻(2R)-2-(tetrahydrofuran-2-yl)acetonitrileSₙ2
Mesyl Chloride (MsCl)/Triethylamine(2S)-2-((mesyloxy)methyl)tetrahydrofuranN₃⁻(2S)-2-(azidomethyl)tetrahydrofuranSₙ2
Table 2: Examples of Nucleophilic Substitution Reactions.

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is generally stable but can undergo cleavage under specific conditions. Its reactivity is influenced by the substituent at the 2-position and the nature of the attacking reagent.

Ring-Opening Reactions and Cleavage Mechanisms

The ether linkage of the tetrahydrofuran ring is susceptible to cleavage by strong acids, often in the presence of a good nucleophile. This typically occurs via an Sₙ2 mechanism, where the ether oxygen is first protonated to create a good leaving group. The nucleophile then attacks one of the α-carbons. In the case of this compound, this would lead to the formation of a di-functionalized linear alkane.

Lewis acids can also promote the ring-opening of tetrahydrofurans. For instance, intramolecular ring-opening of 2-oxetanones bearing a tetrahydrofuran moiety has been shown to be highly dependent on the Lewis acid used. Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) indicate that the reaction is energetically favorable with certain FLPs, proceeding through a transition state where the Lewis acid and base components of the FLP interact with the THF ring. scispace.com Reductive cleavage of tetrahydrofurans can also be achieved using reagents like diborane. researchgate.net

Radical Relay Cyclizations and their Stereocontrol

Radical relay cyclizations initiated by alkoxy radicals are a powerful method for constructing substituted tetrahydrofurans. scispace.comacs.org This strategy involves the generation of an alkoxy radical, which then participates in an intramolecular hydrogen atom transfer (HAT), followed by cyclization. The stereocontrol of these reactions is a key aspect. The incorporation of an oxygen atom in the substrate has been shown to increase the diastereoselectivity of the cyclization compared to carbon analogues. acs.org This approach allows for chemoselective 1,5-HAT or 1,6-HAT over competing pathways like direct cyclization or β-fragmentation. acs.org These strategies have been successfully applied in the synthesis of complex natural products containing oxygenated tetrahydrofuran motifs. acs.org

Interactions with Organometallic Reagents

Tetrahydrofuran and its derivatives, such as 2-methyltetrahydrofuran (B130290), are widely used as solvents in reactions involving organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). nih.gov The oxygen atom of the THF ring acts as a Lewis base, coordinating to the metal center (e.g., magnesium in Grignard reagents). This solvation stabilizes the organometallic species and can modulate its reactivity. nih.gov

While THF is a common solvent, it is generally unreactive towards ring-opening by many common organometallic reagents under typical reaction conditions. However, highly basic organometallic reagents, such as n-butyllithium (n-BuLi), can deprotonate THF at the α-position (C-2). This can be followed by a reverse [3+2] cycloaddition, leading to ring cleavage and the formation of ethylene (B1197577) and the enolate of acetaldehyde. nih.gov The presence of a substituent at the 2-position, as in 2-methyltetrahydrofuran, significantly increases the stability of the ring towards this type of decomposition. nih.gov For this compound, the primary reaction with a strong organometallic reagent would be the deprotonation of the hydroxyl group. Any subsequent reaction with the THF ring would require more forcing conditions.

Derivatization Strategies for Specific Applications

The functional hydroxymethyl group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are pivotal in tailoring the molecule's properties for specific applications, from altering its physical characteristics to introducing or enhancing its biological activity. The primary routes of derivatization involve the transformation of the hydroxyl group into esters and ethers, or more complex modifications to generate compounds for bioactivity and semiochemical studies.

Preparation of Ester and Ether Derivatives

The conversion of the primary alcohol in this compound into ester and ether functionalities is a fundamental strategy to modify its polarity, volatility, and chemical reactivity. These derivatives are significant in various fields, including flavor and fragrance industries, and as specialty solvents.

Esterification: The synthesis of ester derivatives, such as tetrahydrofurfuryl acetate (B1210297), is typically achieved through standard esterification methods. A common and straightforward approach involves the reaction of tetrahydrofurfuryl alcohol with an acid anhydride, such as acetic anhydride. This reaction is often catalyzed by a base. Other related esters, including tetrahydrofurfuryl butyrate (B1204436) and propionate, are also utilized as flavoring compounds.

Etherification: The preparation of ether derivatives can be accomplished through several synthetic routes. The Williamson ether synthesis, a classical method, can be employed where tetrahydrofurfuryl alcohol is converted to its alkoxide and then reacted with a suitable haloalkane. Another approach involves the use of chromium or manganese reagents. For instance, a variety of alcohols can be transformed into their corresponding 2-tetrahydrofuranyl ethers in good to excellent yields using a combination of Mn(0) powder and CCl4 in tetrahydrofuran. A more specific synthesis of bis(tetrahydrofurfuryl) ether has been reported from tetrahydrofurfuryl alcohol, utilizing (tetrahydrofuran-2-yl)methyl methanesulfonate (B1217627) as an intermediate.

Table 1: Synthesis of Ester and Ether Derivatives of Tetrahydrofurfuryl Alcohol

Derivative Type Reagents and Conditions Application
Ester Acetic anhydride, base catalyst Flavoring agent
Ether Haloalkane, alkali (Williamson synthesis) Solvent, Intermediate
Ether Mn(0) powder, CCl4, in THF General ether synthesis
Ether (Tetrahydrofuran-2-yl)methyl methanesulfonate Specialty ether synthesis

Modification for Bioactivity and Semiochemical Studies

The derivatization of this compound is a key strategy in the development of new bioactive compounds and in the synthesis of semiochemicals for agricultural applications.

Bioactive Derivatives: A significant example of modification for bioactivity is the synthesis of 4″-tetrahydrofurfuryl macrozone, a hybrid compound of the antibiotic azithromycin. This derivative has demonstrated potent in vitro antibacterial activity against various bacterial strains, including some that are resistant to azithromycin. This highlights the potential of using the tetrahydrofurfuryl moiety to develop new therapeutic agents with improved efficacy. The synthesis of such complex molecules involves multi-step processes where the tetrahydrofurfuryl group is incorporated into a larger molecular scaffold.

Semiochemical Studies: In the field of chemical ecology, derivatives of tetrahydrofuran are utilized in the synthesis of insect pheromones. A technologically practical method has been developed for the synthesis of the active component of the sex pheromone of the Oriental Fruit Moth (Grapholitha molesta), which predominantly contains (Z)-dodec-8-enyl acetate. ysu.am This synthesis utilizes available reagents, including tetrahydrofurfuryl alcohol, as a key building block. ysu.am The process involves a multi-step synthetic pathway where the tetrahydrofuran ring is a crucial structural component of one of the synthons. ysu.am

Table 2: Examples of this compound Derivatives in Bioactivity and Semiochemical Studies

Application Area Derivative/Target Molecule Research Finding
Bioactivity 4″-Tetrahydrofurfuryl macrozone Potent antibacterial activity, including against resistant strains.
Semiochemicals (Z)-dodec-8-enyl acetate (Oriental Fruit Moth Pheromone) Tetrahydrofurfuryl alcohol is a key starting material in a technologically feasible synthesis route. ysu.am

Advanced Spectroscopic Characterization of 2s Tetrahydrofuran 2 Ethanol and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of (2S)-Tetrahydrofuran-2-ethanol is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the ethanol (B145695) substituent.

The chemical shifts are influenced by the proximity of electronegative oxygen atoms, which deshield the neighboring protons, causing them to resonate at a higher chemical shift (downfield). The protons on the carbon bearing the alcohol group (CH₂) and the proton on the chiral center (CH) are expected to be the most downfield among the non-hydroxyl protons. The protons of the tetrahydrofuran ring will exhibit complex splitting patterns due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-OHVariableSinglet (broad)
H2 (CH)~3.9 - 4.1Multiplet
H5 (CH₂)~3.6 - 3.8Multiplet
-CH₂OH~3.4 - 3.6Multiplet
H3, H4 (CH₂)~1.8 - 2.0Multiplet

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbons directly bonded to oxygen atoms (C2, C5, and the CH₂OH carbon) are expected to appear at higher chemical shifts (downfield) compared to the other ring carbons (C3 and C4). pitt.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2~78 - 80
C5~68 - 70
-CH₂OH~65 - 67
C3~28 - 30
C4~25 - 27

Note: The chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to its alcohol and ether functional groups.

A prominent feature in the IR spectrum is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. uni-salzburg.at The broadening of this peak is due to hydrogen bonding. The spectrum will also display strong C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. The C-O stretching vibrations for the ether and alcohol groups are expected to appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
Alcohol O-H3600 - 3200Stretching (broad)
Alkane C-H3000 - 2850Stretching
Ether/Alcohol C-O1150 - 1050Stretching

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 102.

The fragmentation of alcohols is often characterized by the cleavage of the C-C bond adjacent to the oxygen atom. For ethers, cleavage of the C-O bond or the C-C bond adjacent to the ether oxygen can occur. A common fragmentation pathway for tetrahydrofurfuryl alcohol involves the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment ion at m/z 71. Another significant fragmentation can be the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 84. Further fragmentation of the tetrahydrofuran ring can lead to smaller charged species.

Table 4: Predicted Major Fragment Ions in the EI-MS of this compound

m/zProposed Fragment
102[C₅H₁₀O₂]⁺ (Molecular Ion)
84[M - H₂O]⁺
71[M - •CH₂OH]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise determination of the mass of the molecular ion, often with accuracy to several decimal places. This high accuracy enables the unambiguous determination of the elemental formula of a compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. springernature.com This powerful analytical technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be elucidated. For a chiral molecule like this compound, single-crystal X-ray diffraction can unequivocally establish its stereochemistry without reliance on empirical correlations.

The fundamental principle behind the determination of absolute configuration by X-ray crystallography is the phenomenon of anomalous dispersion (also known as the Bijvoet method). researchgate.net When X-rays interact with electrons of an atom, particularly those of heavier atoms, a phase shift occurs. This effect leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute arrangement of atoms in the crystal lattice can be determined. ed.ac.uk

However, obtaining a single crystal of a low-molecular-weight, often liquid, compound like this compound suitable for X-ray diffraction can be challenging. To overcome this, a common strategy is to derivatize the alcohol with a chiral auxiliary of a known absolute configuration. sci-hub.se This process involves forming a diastereomer, typically an ester, which is more likely to crystallize. The known stereocenter of the auxiliary acts as an internal reference, and by determining the relative configuration of the entire diastereomer via X-ray crystallography, the absolute configuration of the original alcohol can be confidently assigned. sci-hub.se

For instance, this compound could be esterified with an enantiopure carboxylic acid. The resulting diastereomeric ester, if crystalline, can be subjected to single-crystal X-ray diffraction analysis. The crystallographic data obtained would not only confirm the connectivity of the atoms but also reveal their precise three-dimensional arrangement, thereby confirming the (S)-configuration at the chiral center of the tetrahydrofuran ring.

A successful crystallographic analysis would yield a set of data that describes the crystal's properties and the quality of the structural determination. Below is a representative table of crystallographic data that might be obtained for a derivative of this compound.

Table 1: Representative Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula C₁₅H₁₈O₄
Formula Weight 262.30
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.125
b (Å) 5.783
c (Å) 12.451
β (°) 105.32
Volume (ų) 702.4
Z 2
Calculated Density (g/cm³) 1.241
R-factor (%) 3.5

In this hypothetical data set, the space group P2₁ is a chiral space group, which is a prerequisite for determining the absolute configuration. ed.ac.uk The Flack parameter is a critical value in absolute configuration determination; a value close to zero for a known enantiomer indicates that the determined absolute configuration is correct. ed.ac.uk

Computational and Theoretical Investigations of 2s Tetrahydrofuran 2 Ethanol Chemistry

Electronic Structure and Conformation Analysis

The structural flexibility of THFA, arising from the nonplanar tetrahydrofuran (B95107) (THF) ring and the rotatable hydroxymethyl (-CH2OH) substituent, results in a complex potential energy surface with numerous possible conformers. Computational analysis is essential to identify the most stable structures and understand the factors governing their relative energies.

Density Functional Theory has been widely applied to study the conformational space of THFA due to its favorable balance of computational cost and accuracy. Systematic conformational searches followed by geometry optimization and harmonic frequency calculations have identified numerous local energy minima.

One comprehensive study identified 16 true energy minima for THFA within an energy window of 16.5 kJ·mol⁻¹. The optimizations were typically performed using functionals like B3LYP, often augmented with dispersion corrections such as D3(BJ), and paired with extensive basis sets like aug-cc-pVTZ to accurately capture non-covalent interactions. These studies reveal that the conformational preference of THFA is primarily determined by the puckering of the THF ring—which adopts either an envelope (E) or a twist (T) geometry—and the orientation of the hydroxymethyl side chain, described as gauche (+) or gauche (-).

The four lowest-energy conformers are found to be very close in energy, with relative stabilities that can shift depending on the level of theory and inclusion of zero-point energy corrections. DFT calculations have shown that the ring geometry is influenced by the side chain's orientation; for instance, an envelope (E) ring is favored when the -CH2OH group is in a gauche (−) position, while the twist (T) form is more stable with a gauche (+) alignment. Intramolecular hydrogen bonding between the hydroxyl group and the ring's ether oxygen is a key stabilizing interaction in the lowest energy structures.

Calculated Relative Energies of the Four Most Stable THFA Conformers using DFT.
ConformerRing GeometrySide Chain Orientation (OCCO)Relative Energy (kJ·mol⁻¹)
IEnvelope (E)gauche (−)0.3
IITwist (T)gauche (−)0.0
IIITwist (T)gauche (+)1.0
IVEnvelope (E)gauche (+)1.4

To refine the energy rankings obtained from DFT, higher-level ab initio calculations are often employed. These methods, which are derived "from first principles" without empirical parameterization, offer greater accuracy for electronic structure and energy calculations.

For THFA, single-point energy calculations using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been performed on the DFT-optimized geometries. This approach provides a more reliable ordering of conformer stabilities, which is critical when energy differences are small, as is the case for THFA. For instance, while DFT calculations might show nearly isoenergetic pairs of conformers, CCS(T) can often resolve the true global minimum. These high-level computations have confirmed the significant influence of the hydroxymethyl group on the THF ring structure and have been instrumental in interpreting experimental data, such as rotational spectra. Theoretical studies on the related parent compound, tetrahydrofuran (THF), have also benefited from high-level ab initio methods to accurately describe its different conformers.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out reaction mechanisms, identifying intermediates, and calculating the energetics of chemical transformations involving (2S)-Tetrahydrofuran-2-ethanol.

Transition state (TS) theory is used to understand the kinetics of chemical reactions by characterizing the high-energy transition state that connects reactants and products. For THFA, transition state calculations have been particularly useful for determining the energy barriers for interconversion between its various conformers.

By locating the saddle points on the potential energy surface that connect different minima (conformers), researchers can understand the dynamics of conformational relaxation. For example, calculations have determined that the barriers for the E ↔ T interconversion of the THF ring within THFA are very low, on the order of 1.5–1.7 kJ·mol⁻¹. This low barrier is consistent with experimental observations suggesting that conformational relaxation occurs readily. In broader contexts, TS analysis is used to explore more complex reactions, such as oxidation or decomposition, by identifying the structures and energies of the transition states for bond-breaking and bond-forming events. DFT calculations are frequently used to explore the transition states of C-C bond-forming events in catalytic reactions, providing insight into stereoselectivity.

Beyond identifying stable structures and transition states, computational chemistry allows for the detailed calculation of reaction energetics (enthalpy and free energy changes) and the prediction of kinetic parameters like rate constants. High-level methods such as CBS-QB3 and CCSD(T) are often used to compute accurate barrier heights and reaction energies for processes like hydrogen abstraction or ring-opening, which are key steps in the combustion and oxidation of furan-based compounds.

For reactions involving related cyclic ethers like THF, detailed kinetic models have been developed using data from ab initio calculations. These models predict temperature- and pressure-dependent rate constants, which are crucial for understanding the compound's behavior under various conditions, such as in atmospheric chemistry or as a biofuel. The computed bond dissociation energies (BDEs) help identify the most likely sites for radical attack, providing a foundation for predicting the primary decomposition pathways.

Example of Calculated Kinetic Parameters for a Hypothetical Reaction Step.
Reaction StepMethodActivation Energy (kcal·mol⁻¹)Rate Constant (s⁻¹) at 298 K
Conformer II(T) → I(E)DFT0.36 - 0.41-
H-abstraction from THF by OH radicalCCSD(T)~2-41.73 x 10⁻¹¹ (cm³ molecule⁻¹ s⁻¹)

Solvation Effects and Solvent-Solute Interactions in Reaction Media

The chemical behavior of this compound in solution is heavily influenced by its interactions with the surrounding solvent molecules. Computational models are essential for describing these effects, which can alter conformational equilibria, reaction rates, and mechanisms.

Implicit (continuum) and explicit solvation models are the two primary approaches used. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the electrostatic component of solvation. This approach is useful for studying how a solvent's polarity might stabilize or destabilize different conformers or transition states. For example, calculations on related molecules have shown that solvation effects can lower the energy barriers for reactions like hydrogen abstraction.

Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. While more computationally intensive, this method allows for the direct study of specific solvent-solute interactions, most notably hydrogen bonding. Given the hydroxyl group and ether oxygen in THFA, its ability to act as both a hydrogen bond donor and acceptor is critical to its behavior in protic solvents like water or ethanol (B145695). DFT studies on similar systems have been used to quantify the strength and geometry of these hydrogen bonds, revealing their importance in the solvation process.

Prediction of Reactivity and Selectivity

Computational and theoretical chemistry, particularly methods rooted in Density Functional Theory (DFT), provide powerful tools for predicting the reactivity and selectivity of this compound, also known as tetrahydrofurfuryl alcohol (THFA). These investigations offer molecular-level insights into reaction mechanisms, transition states, and the factors that govern specific reaction outcomes. By modeling the molecule's conformational landscape and its interactions under various conditions, researchers can forecast its chemical behavior with significant accuracy.

A foundational aspect of predicting reactivity is understanding the molecule's conformational preferences. Computational studies have explored the conformational space of THFA, revealing a complex potential energy surface. researchgate.net Quantum chemical calculations, combined with rotational spectroscopy, have identified several stable conformers that differ in their ring pucker—adopting either envelope (E) or twist (T) geometries—and the orientation of the exocyclic hydroxymethyl group. researchgate.net Crucially, these calculations show that the energy barriers for interconversion between some conformers are low, on the order of 1.5–1.7 kJ·mol⁻¹. researchgate.net This conformational flexibility is a key determinant of reactivity, as it allows the molecule to adopt the specific geometries required to enter into various reaction transition states.

The predictive power of computational chemistry is particularly evident in the field of heterogeneous catalysis, where it can be used to rationalize and forecast product selectivity. DFT calculations and microkinetic modeling have been systematically employed to study the conversion of furfuryl alcohol on different nickel (Ni) catalyst surfaces, a reaction where THFA is a primary product. researchgate.net These models demonstrate that product selectivity is highly dependent on the structure of the catalytic active site. researchgate.net

Theoretical barrier height analysis shows that different types of catalyst sites strongly favor distinct reaction pathways. researchgate.net As detailed in the table below, terrace sites on the nickel catalyst are predicted to favor the hydrogenation of the furan (B31954) ring to produce tetrahydrofurfuryl alcohol (THFA). In contrast, corner sites are predicted to preferentially catalyze the scission of the C-OH bond, leading to the formation of 2-methylfuran (B129897) (2-MF). researchgate.net Step sites exhibit similar energy barriers for both reactions, suggesting mixed selectivity. researchgate.net

Catalyst Site TypePredicted Favored Reaction PathwayPrimary Product
TerraceRing HydrogenationThis compound (THFA)
CornerC-OH Bond Scission2-Methylfuran (2-MF)
StepCompetitive Hydrogenation and C-OH ScissionMixture of THFA and 2-MF

Further computational analysis delves into the specific structural and electronic factors of the reactant's adsorption state that dictate this selectivity. DFT models have identified key descriptors that correlate with the preferred reaction pathway. researchgate.net A shorter distance between an adsorbed hydrogen atom and the C3 carbon of the furan ring favors hydrogenation to THFA. Conversely, factors that weaken the C-O bond of the alcohol group—such as a more significant negative charge transfer to the alcohol oxygen and an elongated C–O bond upon adsorption—promote scission to form 2-MF. researchgate.net

Governing Factor (Computational Descriptor)Associated Reaction PathwayPredicted Outcome
Shorter H···C3 distance in adsorbed stateRing HydrogenationIncreased selectivity for THFA
More negative charge transfer to alcohol oxygenC-O Bond ScissionIncreased selectivity for 2-Methylfuran
Longer C–Oalcohol bond length in adsorbed stateC-O Bond ScissionIncreased selectivity for 2-Methylfuran

Beyond static DFT calculations, microkinetic models are used to predict how reaction conditions influence selectivity, particularly for complex cases like the step sites. These models predict that at lower temperatures and on sites with a higher generalized coordination number, THFA is the favored product. researchgate.net However, selectivity shifts towards 2-methylfuran at higher temperatures and on sites with lower coordination numbers. researchgate.net These theoretical findings provide a robust framework for the rational design of catalysts to steer the reaction toward the desired product.

Computational studies are also instrumental in predicting the outcomes of other transformations, such as the selective hydrogenolysis of THFA to 1,5-pentanediol (B104693). mdpi.com Theoretical approaches help to understand how catalyst composition, such as the use of bimetallic versus monometallic catalysts or the modification of catalyst supports, can alter reaction pathways and enhance selectivity towards specific diols. mdpi.commdpi.com

Applications of 2s Tetrahydrofuran 2 Ethanol As a Strategic Synthon in Advanced Organic Synthesis

Asymmetric Synthesis of Natural Products and Bioactive Compounds

Role in Pharmaceutical Synthesis

(2S)-Tetrahydrofuran-2-ethanol and its derivatives play a crucial role as key intermediates in the synthesis of several pharmaceutical drugs. A notable application is in the preparation of antiviral agents, particularly HIV-1 protease inhibitors. These drugs are a cornerstone of antiretroviral therapy, and their complex molecular architectures often incorporate chiral heterocyclic moieties. purdue.edu

The synthesis of potent HIV-1 protease inhibitors frequently involves the incorporation of functionalized tetrahydrofuran (B95107) derivatives as P2 ligands, which are designed to interact with the S2 subsite of the HIV-1 protease active site. osti.gov While many syntheses start from other chiral precursors, the fundamental tetrahydrofuran scaffold highlights the importance of this structural motif in drug design. For instance, in the synthesis of the HIV protease inhibitor Amprenavir, a chiral tetrahydrofuran derivative is a key component. nih.gov The related prodrug, Fosamprenavir, also incorporates this essential chiral fragment. google.comnewdrugapprovals.org The syntheses of these drugs often utilize chiral tetrahydrofuran-3-ol derivatives, which can be conceptually linked to the functionalization of the tetrahydrofuran ring system exemplified by this compound. google.comnewdrugapprovals.org

The following table summarizes the application of chiral tetrahydrofuran derivatives in the synthesis of notable pharmaceuticals:

Pharmaceutical AgentTherapeutic ClassRole of Tetrahydrofuran Moiety
Amprenavir HIV-1 Protease InhibitorForms a key part of the ligand that binds to the enzyme's active site. nih.gov
Fosamprenavir HIV-1 Protease InhibitorA prodrug of Amprenavir, containing the same core chiral tetrahydrofuran structure. google.comnewdrugapprovals.org
Darunavir HIV-1 Protease InhibitorIncorporates a stereochemically defined bis-tetrahydrofuran ligand. purdue.edu

Precursor to Complex Bioactive Molecules

Beyond its role in synthesizing established pharmaceuticals, this compound serves as a versatile precursor for a variety of other complex bioactive molecules. The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with interesting biological profiles. taylorfrancis.com Synthetic chemists leverage the stereochemistry of this compound to construct these intricate molecular architectures with high levels of stereocontrol.

For example, substituted tetrahydrofurans are found in a wide array of natural compounds, including those with potential applications in medicine and agriculture. usda.gov The ability to start with an enantiomerically pure building block like this compound is a significant advantage in the total synthesis of such molecules, as it often simplifies the synthetic route and avoids costly and difficult chiral separations at later stages.

Construction of Diverse Chiral Heterocyclic Frameworks

The structural framework of this compound provides a robust platform for the construction of other chiral heterocyclic systems. Through a variety of chemical transformations, the parent molecule can be elaborated into more complex and functionally diverse tetrahydrofuran and tetrahydropyran (B127337) derivatives, as well as spirocyclic systems.

Synthesis of Chiral Tetrahydrofuran and Tetrahydropyran Derivatives

This compound can be chemically modified to introduce additional stereocenters and functional groups, leading to a diverse range of substituted tetrahydrofuran derivatives. Standard organic reactions can be employed to alter the side chain, such as oxidation to the corresponding aldehyde or carboxylic acid, which then serve as handles for further synthetic manipulations.

Methodologies for the stereoselective synthesis of substituted tetrahydrofurans often involve intramolecular cyclization reactions of acyclic precursors. wikipedia.org While many of these methods generate the tetrahydrofuran ring, starting with a pre-formed and chirally defined ring like that in this compound offers a different strategic approach. The existing stereocenter can direct the formation of new stereocenters, allowing for the synthesis of highly functionalized and stereochemically complex tetrahydrofuran derivatives.

Furthermore, ring-expansion strategies can potentially be employed to convert the five-membered tetrahydrofuran ring of this compound into a six-membered tetrahydropyran ring, another important heterocyclic motif in natural products and pharmaceuticals.

Routes to Spiro Tetrahydrofuran Skeletons

Spirocyclic systems containing a tetrahydrofuran ring are present in a number of natural products and represent an interesting synthetic challenge. Methodologies for constructing these spiro-fused rings can involve the use of chiral building blocks to control the stereochemistry of the final product. Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides have been shown to provide access to spirocyclic tetrahydrofuran derivatives in good yield and with high diastereoselectivity. taylorandfrancis.com

While direct examples starting from this compound are not prevalent in the literature, its structure provides a conceptual basis for the design of precursors for such spirocyclization reactions. By appropriate functionalization of the side chain to introduce an alkene and a suitable reaction partner, it is conceivable that this compound could be used as a chiral template for the asymmetric synthesis of spiro tetrahydrofuran skeletons.

Development of Catalytic Systems and Chiral Ligands (e.g., in asymmetric catalysis involving THF)

The development of chiral ligands is of paramount importance in the field of asymmetric catalysis. The C2-symmetric nature of many successful chiral ligands has been a guiding principle in their design. However, non-symmetrical chiral ligands have also proven to be highly effective in a variety of metal-catalyzed reactions.

The chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel chiral ligands. The hydroxyl group provides a convenient point of attachment for phosphine (B1218219) groups or other coordinating moieties, while the tetrahydrofuran ring provides a rigid and stereochemically defined backbone.

Although the direct use of ligands derived from this compound is not extensively documented, the principle of using chiral heterocyclic alcohols as precursors for ligands is well-established. For instance, chiral diols and amino alcohols are frequently used to synthesize ligands for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new catalytic systems based on readily available chiral building blocks like this compound remains an active area of research.

Utilization as a Bio-based Chemical Feedstock Precursor

This compound, commonly known as tetrahydrofurfuryl alcohol (THFA), is a pivotal bio-based platform chemical derived from renewable resources. furan.comunivarsolutions.com It is typically produced via the catalytic hydrogenation of furfural (B47365), a compound obtained from the dehydration of C5 sugars found in lignocellulosic biomass such as corn cobs. univarsolutions.comwikipedia.org This sustainable origin positions THFA as a crucial intermediate for the production of a diverse array of value-added chemicals and biofuels, reducing reliance on traditional petrochemical feedstocks. researchgate.netnih.gov Its unique structure, featuring a stable tetrahydrofuran ring and a reactive primary hydroxyl group, allows for a variety of catalytic transformations.

The versatility of THFA as a chemical precursor is demonstrated through several key catalytic pathways, including hydrogenolysis, ring-opening, and oxidation, to produce commercially significant molecules.

Hydrogenolysis and Ring-Opening Reactions: One of the most important applications of THFA is its conversion to diols through hydrogenolysis, which involves the selective cleavage of C-O bonds. Notably, THFA is a direct precursor to 1,5-pentanediol (B104693) (1,5-PeD), a valuable monomer used in the production of polyesters and polyurethanes. wikipedia.orgresearchgate.net This transformation is typically achieved using heterogeneous catalysts, such as rhodium combined with an oxophilic promoter like rhenium or molybdenum, which facilitate the ring-opening and subsequent reduction. osti.gov Research has shown that a ruthenium-containing Nickel-Yttrium Oxide catalyst (Ru/Ni-Y2O3) can achieve an 86.5% yield of 1,5-PeD from THFA at 423K and 2.0 MPa of H2. researchgate.net

Furthermore, the hydrogenolysis of THFA can be directed to produce 1,2-pentanediol (B41858) (1,2-PeD), another valuable chemical intermediate. researchgate.net The reaction pathway and product selectivity between 1,2-PeD and 1,5-PeD are highly dependent on the catalyst system and reaction conditions employed. researchgate.netkipmi.or.id For instance, supported ruthenium catalysts have been shown to favor the formation of 1,2-PeD. researchgate.netacs.org

Selective Oxidation: THFA can be selectively oxidized to produce 2-methyltetrahydrofuran (B130290) (2-MTHF), a promising green solvent and fuel additive. bohrium.comresearchgate.net This conversion involves a complex ring-opening and ring-closing mechanism. Detailed research has demonstrated the successful synthesis of 2-MTHF from THFA using a silver-ceria catalyst on an MCM-41 support (Ag–CeOx/MCM-41). bohrium.com Under specific conditions of 150 °C and 4 MPa of O2 pressure, this solvent-free technique resulted in a 100% conversion of THFA with a 68.11% selectivity towards 2-MTHF. bohrium.comresearchgate.net The synergistic action between silver and cerium on the catalyst surface is a key factor in this selective transformation. bohrium.com

Dehydration: THFA can also undergo dehydration to form 3,4-dihydropyran. wikipedia.org This compound serves as a useful intermediate in organic synthesis.

The strategic position of this compound in biorefinery schemes allows for the upgrading of biomass-derived furfural into a range of valuable downstream products, underscoring its importance as a versatile and sustainable chemical feedstock. researchgate.net

Table 1: Catalytic Conversion of Tetrahydrofurfuryl Alcohol (THFA) to Value-Added Chemicals


ProductCatalyst SystemReaction ConditionsConversion/YieldReference
2-Methyltetrahydrofuran (2-MTHF)Ag–CeOx/MCM-41150 °C, 4 MPa O2, Solvent-free100% THFA conversion, 68.11% 2-MTHF selectivity[4, 8]
1,5-Pentanediol (1,5-PeD)Ru/Ni-Y2O3423 K (150 °C), 2.0 MPa H2, 40 h93.4% THFA conversion, 86.5% 1,5-PeD yield kipmi.or.id
1,5-Pentanediol (1,5-PeD)Rh-Re/C393 K (120 °C)High selectivity (up to 97%) univarsolutions.com
1,2-Pentanediol (1,2-PeD)Ru/MnO2Optimal conditions not specifiedCombined yield of 85% (53% THFA, 32% 1,2-PeD)

Table 2: List of Chemical Compounds

Q & A

Q. What are the recommended methods for synthesizing (2S)-Tetrahydrofuran-2-ethanol with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, Mitsunobu reactions using chiral auxiliaries (e.g., diethyl azodicarboxylate and triphenylphosphine in tetrahydrofuran) are effective for stereochemical control . Post-synthesis purification via recrystallization in methanol or chiral chromatography (e.g., using amylose-based columns) enhances enantiomeric purity. Batch-specific analytical validation (e.g., optical rotation, chiral HPLC) is critical, as described for similar tetrahydrofuran derivatives .

Q. What analytical techniques are critical for characterizing the stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy: Compare 1H^1H and 13C^{13}C NMR chemical shifts with reference data from NIST Standard Reference Database 69 .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak® IA) to resolve enantiomers.
  • X-ray Crystallography: Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally related tetrahydrofuran-methanol derivatives .
  • Optical Rotation: Measure specific rotation ([α]D_D) and compare to literature values for (2S)-configured compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, as tetrahydrofuran derivatives can release volatile organic compounds .
  • Peroxide Checks: Test for peroxide formation before distillation (e.g., using KI/starch test strips) due to THF’s auto-polymerization risk .
  • Waste Disposal: Segregate hazardous waste and collaborate with certified disposal services to comply with ICH guidelines for residual solvents .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the stereochemical stability of this compound during synthetic applications?

Methodological Answer:

  • Solvent Selection: Low-polarity solvents (e.g., 2-methyltetrahydrofuran) reduce racemization risks compared to polar aprotic solvents like DMF .
  • Temperature Control: Maintain reactions below 40°C to prevent thermal epimerization. For example, THF-based reactions at 0°C preserved stereochemical integrity in Mitsunobu reactions .
  • Catalyst Screening: Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve stereoretention in protic solvents like methanol .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

  • Systematic Meta-Analysis: Compare studies using standardized assays (e.g., OECD TG414 for developmental toxicity) to identify confounding variables like impurity profiles .
  • Time-Dependent Studies: Evaluate short-term vs. long-term effects, as seen in presenteeism research, where acute exposure may show efficacy while chronic use reveals toxicity .
  • Resource Conservation Theory (COR): Apply frameworks like COR to contextualize conflicting results (e.g., compound stability vs. metabolic exhaustion in cell cultures) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding affinities to enzymes (e.g., cytochrome P450) based on InChIKey-derived 3D structures .
  • MD Simulations: Run molecular dynamics in explicit solvents (e.g., water-methanol mixtures) to assess conformational stability over 100-ns trajectories .
  • QSAR Modeling: Corrogate substituent effects (e.g., hydroxyl positioning) with bioactivity data from PubChem or ChemIDplus .

Q. What methodologies validate the environmental impact of this compound in pharmaceutical waste streams?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Follow protocols in Figure 1 () to quantify residual solvent levels in wastewater using THF-methanol elution.
  • Zebrafish Embryotoxicity Assays: Assess LC50_{50} and teratogenic effects at concentrations ≥1,720 mg/L, as validated for 2-MTHF .
  • ICH Compliance: Adhere to Permitted Daily Exposure (PDE) limits (e.g., 1,000 mg/kg/day for developmental toxicity) during process optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles of this compound between in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Reconciliation: Normalize in vitro IC50_{50} values to in vivo plasma concentrations using physiologically based pharmacokinetic (PBPK) modeling.
  • Metabolite Profiling: Compare liver microsome data (e.g., CYP450-mediated oxidation) across species to identify interspecies metabolic variations .
  • Negative Control Validation: Replicate Ames tests (e.g., Salmonella typhimurium TA98) under GLP conditions to rule out false positives from S9 metabolic activation .

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